molecular formula C8H9N3O5S B14004640 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea CAS No. 52102-45-1

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea

Cat. No.: B14004640
CAS No.: 52102-45-1
M. Wt: 259.24 g/mol
InChI Key: FQFPRSDCVUYSFJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea is an organic compound characterized by the presence of a sulfonylurea group attached to a 4-nitrophenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea typically involves the reaction of 4-nitrophenyl isocyanate with 3-methylsulfonylamine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as dichloromethane or acetonitrile. The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired sulfonylurea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize byproducts and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonylurea group can bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitrophenyl group may also contribute to the compound’s activity by interacting with other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-nitrophenyl)sulfonyl-urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonylureas and may contribute to its specific applications and mechanisms of action .

Properties

CAS No.

52102-45-1

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

1-methyl-3-(4-nitrophenyl)sulfonylurea

InChI

InChI=1S/C8H9N3O5S/c1-9-8(12)10-17(15,16)7-4-2-6(3-5-7)11(13)14/h2-5H,1H3,(H2,9,10,12)

InChI Key

FQFPRSDCVUYSFJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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